molecular formula C16H13NO5 B8434622 5-(4-Nitrophenyl)-1,3-dioxolo[4,5-g]-isochroman

5-(4-Nitrophenyl)-1,3-dioxolo[4,5-g]-isochroman

Cat. No. B8434622
M. Wt: 299.28 g/mol
InChI Key: WOISGZSHUNCUDH-UHFFFAOYSA-N
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Patent
US06323197B1

Procedure details

36.0 g (0.21 mol) of 2-(1,3-benzodioxol-5-yl)-ethanol is reacted with an equivalent amount of 4-nitrobenzaldehyde analogously to C.A. 105, 1986, 226357, and 50.7 g (81%) of the title compound, melting point 149-150° C. (ethanol), is obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][OH:12])=[CH:9][C:4]=2[O:3][CH2:2]1.[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([O-:15])=[O:14]>C(O)C>[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]2[C:7]3[CH:6]=[C:5]4[O:1][CH2:2][O:3][C:4]4=[CH:9][C:8]=3[CH2:10][CH2:11][O:12]2)=[CH:18][CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OCCC=2C=C3C(=CC12)OCO3
Measurements
Type Value Analysis
AMOUNT: MASS 50.7 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.